(4-Butoxybenzyl)triphenylphosphonium bromide

Organic Synthesis Materials Chemistry Analytical Chemistry

This phosphonium salt is the mandatory Wittig precursor for introducing the 4-butoxystyryl moiety into conjugated oligo(phenylenevinylene)s (OPVs). Unlike 4-methoxy or 4-ethoxy analogs, the butoxy chain uniquely balances organic solubility for solution processing with the formation of ordered liquid crystalline mesophases, critical for OLED device performance. Procure this compound to faithfully replicate published synthetic protocols and achieve the targeted optoelectronic properties. R&D use only.

Molecular Formula C29H30BrOP
Molecular Weight 505.4 g/mol
CAS No. 146346-92-1
Cat. No. B044578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butoxybenzyl)triphenylphosphonium bromide
CAS146346-92-1
Synonyms(4-N-Butoxybenzyl)triphenylphosphonium Bromide;  [(4-Butoxyphenyl)methyl]triphenylphosphonium Bromide
Molecular FormulaC29H30BrOP
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C29H30OP.BrH/c1-2-3-23-30-26-21-19-25(20-22-26)24-31(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1;/p-1
InChIKeyDYBCXFJUMGEGBX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Butoxybenzyl)triphenylphosphonium Bromide (CAS 146346-92-1): A Core Wittig Reagent for Tailored Optoelectronic Building Blocks


(4-Butoxybenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the linear formula CH3(CH2)3OC6H4CH2P(C6H5)3Br and a molecular weight of 505.43 g/mol . It is characterized by a triphenylphosphonium core linked to a benzyl group bearing a para-butoxy substituent. The bromide anion serves as the counterion. As a benzyl-substituted phosphonium bromide, its primary and well-established utility is as a precursor to Wittig reagents for olefination reactions . The compound is a solid at room temperature with a reported melting point range of 195-198 °C .

(4-Butoxybenzyl)triphenylphosphonium Bromide: Why the Butoxy Chain Prevents Simple Substitution by Other Alkoxy Analogs


In the context of synthesizing conjugated organic materials like oligo(phenylenevinylene)s (OPVs), the simple substitution of (4-butoxybenzyl)triphenylphosphonium bromide with its 4-methoxy or 4-ethoxy analogs is not a straightforward, drop-in replacement. The length and nature of the alkoxy side chain directly influences the final material's solubility, processability, and solid-state morphology, which are critical parameters for device fabrication and performance [1]. This is a key structure-property relationship; the butoxy chain is specifically chosen to impart a balance of solubility in organic solvents for solution processing, while simultaneously promoting the formation of desired ordered phases (e.g., liquid crystalline mesophases) in the final conjugated polymer or oligomer [1]. Using a shorter-chain analog would result in a different material with altered solubility and morphological characteristics, thereby invalidating the specific synthetic protocol and the properties of the targeted optoelectronic component.

Quantitative Differentiation of (4-Butoxybenzyl)triphenylphosphonium Bromide Against Closest Analogs


Melting Point Comparison: Distinguishing Butoxy from Ethoxy and Methoxy Analogs

The melting point of (4-butoxybenzyl)triphenylphosphonium bromide is quantifiably different from its 4-ethoxy and 4-methoxy analogs, providing a robust physical property for identification and quality control. The compound exhibits a melting point of 195-198 °C , which is significantly lower than that of the 4-ethoxy derivative (214-215 °C ) and the 4-methoxy derivative (226-228 °C ). This decreasing melting point with increasing alkoxy chain length is a class-level inference for this series of phosphonium salts.

Organic Synthesis Materials Chemistry Analytical Chemistry

Alkyl Chain Length Optimization for Oligo(phenylenevinylene) Synthesis

In the synthesis of light-emitting oligo(phenylenevinylene)s (OPVs), the 4-butoxybenzyl group is not an arbitrary selection but a specific structural feature chosen to influence the material's physical properties. The use of (4-butoxybenzyl)triphenylphosphonium bromide in a Wittig reaction introduces a butoxy side chain onto the conjugated backbone [1]. This is in contrast to using a different alkoxy-substituted phosphonium salt. While direct comparative yield or performance data between alkoxy analogs in the same published study is absent, the work by Lin et al. demonstrates the principle that the alkoxy chain length and structure are intentionally varied to tune the final OPV's properties, such as solubility and mesophase behavior [1].

Polymer Chemistry Optoelectronics Materials Synthesis

Purity Specification: A Minimum Threshold for Reproducible Results

The specified purity of (4-butoxybenzyl)triphenylphosphonium bromide is a critical procurement parameter. The standard analytical grade for this compound is 98% purity by titration . This is a quantifiable benchmark. In comparison, the closely related 4-ethoxy analog is available at a 98% purity specification , and the 4-methoxy analog is also available at 98% purity . While the purity level is common among high-grade analogs, the specification itself is essential for ensuring that the reagent's performance in sensitive Wittig reactions is not compromised by unknown impurities, which could lead to side reactions and reduced yields of the target OPV or other conjugated products.

Quality Control Synthetic Reliability Material Science

Spectral Fingerprint: Unambiguous Identification via NMR Spectroscopy

The compound's unique molecular structure is definitively confirmed by its distinct nuclear magnetic resonance (NMR) spectra. Comprehensive 1H, 13C, and 31P NMR spectra are available in spectral databases [1]. The 31P NMR chemical shift and coupling constants serve as a highly sensitive probe of the electronic environment around the phosphorus nucleus, which is influenced by the butoxybenzyl substituent. While spectral data for the ethoxy and methoxy analogs also exist, the spectra for the butoxy derivative constitute a unique fingerprint that allows for unambiguous identity confirmation and assessment of purity, differentiating it from other alkyl- or aryl-substituted triphenylphosphonium bromides [2].

Analytical Chemistry Structural Elucidation Quality Control

Primary Procurement-Driven Application Scenarios for (4-Butoxybenzyl)triphenylphosphonium Bromide


Synthesis of Light-Emitting Oligo(phenylenevinylene)s (OPVs) with Tailored Solubility

This compound is the specific reagent of choice for researchers synthesizing OPVs and related polymeric derivatives where the butoxy side chain is required. As established by Lin et al. [1], the alkoxy chain length is a critical design parameter. Procuring this specific phosphonium salt is essential for following published synthetic protocols to create materials with the desired balance of solution processability and solid-state ordering for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Wittig Olefination for the Assembly of Conjugated Building Blocks

The compound's primary and fundamental use is as a precursor to a Wittig reagent [1]. It is procured by synthetic chemists for the olefination of aldehydes to introduce a 4-butoxystyryl moiety. This specific building block is not interchangeable with other alkoxy-substituted phosphonium salts because the resulting stilbene derivative will have different solubility and electronic properties, which directly impact the performance of the final conjugated molecule or material.

Preparation of Specialized Phosphonium Derivatives for Materials Science

Beyond direct use in Wittig reactions, this compound serves as a versatile building block for preparing other phosphonium derivatives [1]. It is procured by research groups focused on developing new materials where the triphenylphosphonium group's properties (e.g., lipophilicity, ionic nature) are combined with the specific structural and electronic contributions of the 4-butoxybenzyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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